![molecular formula C6H4BrNO4 B2782391 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid CAS No. 2253631-02-4](/img/structure/B2782391.png)
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid is a chemical compound with the molecular formula C6H4BrNO3 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid consists of a pyridine ring with a bromine atom attached at the 5th position, a hydroxyl group at the 1st position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position . The average mass of the molecule is 218.005 Da .Physical And Chemical Properties Analysis
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid has an average mass of 218.005 Da and a monoisotopic mass of 216.937454 Da . It is also mentioned that it is available in the form of a crystalline powder .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid (EN300-6499347), focusing on six unique applications:
Antimicrobial Research
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Researchers are exploring its efficacy against resistant bacterial strains, which is crucial in the fight against antibiotic resistance .
Cancer Research
This compound is being investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Its ability to target specific cancer cell pathways without affecting normal cells makes it a promising candidate for cancer therapy .
Anti-inflammatory Applications
Research has shown that 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid possesses anti-inflammatory properties. It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Enzyme Inhibition Studies
This compound is being used in enzyme inhibition studies due to its ability to bind to specific enzyme active sites. It is particularly useful in studying enzymes involved in metabolic pathways and can help in the design of enzyme inhibitors for therapeutic purposes.
These applications highlight the versatility and potential of 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Future Directions
While specific future directions for 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid were not found in the literature I retrieved, the field of organic chemistry continues to explore new synthetic strategies and applications for pyridine derivatives . These could potentially be applied to 5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid in the future.
properties
IUPAC Name |
5-bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(6(10)11)5(9)8(12)2-3/h1-2,12H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWMFLPBZYMKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-hydroxy-2-oxopyridine-3-carboxylic acid |
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